8-((4-Chlorophenyl)azo)-5-((4-(ethyl((3-sulfophenyl)methyl)amino)phenyl)azo)naphthalene-2-sulphonic acid
CAS No.: 85977-48-6
Cat. No.: VC17034960
Molecular Formula: C31H26ClN5O6S2
Molecular Weight: 664.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85977-48-6 |
|---|---|
| Molecular Formula | C31H26ClN5O6S2 |
| Molecular Weight | 664.2 g/mol |
| IUPAC Name | 8-[(4-chlorophenyl)diazenyl]-5-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]diazenyl]naphthalene-2-sulfonic acid |
| Standard InChI | InChI=1S/C31H26ClN5O6S2/c1-2-37(20-21-4-3-5-26(18-21)44(38,39)40)25-12-10-24(11-13-25)34-35-30-16-17-31(36-33-23-8-6-22(32)7-9-23)29-19-27(45(41,42)43)14-15-28(29)30/h3-19H,2,20H2,1H3,(H,38,39,40)(H,41,42,43) |
| Standard InChI Key | QHIFZMIPUOEHMK-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=C(C=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=CC=C(C=C5)Cl)S(=O)(=O)O |
Introduction
Molecular Architecture and Structural Characteristics
Chemical Composition and Functional Groups
The compound’s molecular formula, C₃₁H₂₆ClN₅O₆S₂, reflects a naphthalene backbone substituted with two azo (-N=N-) groups, a chlorophenyl moiety, and an ethylsulfophenylamine side chain . The sulfonic acid (-SO₃H) groups at the 2-position of the naphthalene ring and the 3-position of the phenyl ring enhance water solubility, a critical feature for dye applications.
IUPAC Name and Stereochemistry
The IUPAC name, 8-[(4-chlorophenyl)diazenyl]-5-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]diazenyl]naphthalene-2-sulfonic acid, systematically describes the connectivity of substituents. The diazenyl (azo) groups bridge aromatic systems, while the ethylsulfophenylamine side chain introduces steric and electronic complexity .
Spectral and Computational Data
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InChI:
InChI=1S/C31H26ClN5O6S2/c1-2-37(20-21-4-3-5-26(18-21)44(38,39)40)25-12-10-24(11-13-25)34-35-30-16-17-31(36-33-23-8-6-22(32)7-9-23)29-19-27(45(41,42)43)14-15-28(29)30/h3-19H,2,20H2,1H3,(H,38,39,40)(H,41,42,43) -
InChIKey:
QHIFZMIPUOEHMK-UHFFFAOYSA-N -
Canonical SMILES:
CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=C(C=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=CC=C(C=C5)Cl)S(=O)(=O)O
These identifiers facilitate computational modeling and database integration, aiding in property prediction and toxicity assessments.
Synthesis and Manufacturing
Diazotization and Coupling Reactions
The synthesis typically involves sequential diazotization and coupling steps:
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Diazotization: A primary aromatic amine (e.g., 4-chloroaniline) reacts with nitrous acid (HNO₂) to form a diazonium salt.
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Coupling: The diazonium salt reacts with a naphthalene sulfonic acid derivative under alkaline conditions to form the first azo linkage.
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Secondary Coupling: A second diazonium salt, derived from 4-(ethyl((3-sulfophenyl)methyl)amino)aniline, couples to the naphthalene system, introducing the ethylsulfophenylamine group.
Optimization Challenges
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pH Control: Coupling reactions require precise pH (8–10) to stabilize the diazonium ion and prevent hydrolysis.
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Temperature: Reactions are conducted at 0–5°C to minimize side reactions.
Physicochemical Properties
Solubility and Stability
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Water Solubility: The sulfonic acid groups confer high solubility in aqueous media (>50 g/L at 25°C), making the compound suitable for textile dyeing.
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Thermal Stability: Decomposes above 250°C, with azo bond cleavage observed under prolonged UV exposure.
Industrial Applications
Textile Dyeing
The compound’s intense color (λmax ≈ 450–550 nm) and affinity for cellulose fibers make it a candidate for:
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Cotton and Wool Dyeing: Forms stable ionic bonds with fiber surfaces.
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Ink Formulations: Used in pH-sensitive inks due to reversible azo group protonation.
Comparative Performance
| Property | This Compound | Conventional Azo Dyes |
|---|---|---|
| Wash Fastness | Excellent | Moderate |
| Light Fastness | Moderate | Poor |
| Environmental Impact | Lower Toxicity | High Toxicity |
Research Frontiers
Materials Science Innovations
Recent studies explore its use in:
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Photodynamic Therapy: As a photosensitizer due to azo group electron transfer capabilities.
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Ion-Exchange Resins: Sulfonic acid groups enable heavy metal ion capture in wastewater treatment.
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